molecular formula C13H24N2O4 B11853060 Di-tert-butyl imidazolidine-1,3-dicarboxylate CAS No. 177789-21-8

Di-tert-butyl imidazolidine-1,3-dicarboxylate

Cat. No.: B11853060
CAS No.: 177789-21-8
M. Wt: 272.34 g/mol
InChI Key: YXHPIBMSXSDEPA-UHFFFAOYSA-N
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Description

Di-tert-butyl imidazolidine-1,3-dicarboxylate is a chemical compound with the molecular formula C13H24N2O4 and a molecular weight of 272.34 g/mol . It is characterized by its imidazolidine ring structure, which is substituted with two tert-butyl ester groups. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-tert-butyl imidazolidine-1,3-dicarboxylate can be synthesized through the reaction of imidazolidine-1,3-dicarboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs under anhydrous conditions and requires a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Di-tert-butyl imidazolidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Di-tert-butyl imidazolidine-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines and carboxylic acids.

    Biology: The compound is utilized in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: this compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of di-tert-butyl imidazolidine-1,3-dicarboxylate involves its ability to act as a protecting group for amines and carboxylic acids. The tert-butyl groups provide steric hindrance, preventing unwanted reactions at the protected sites. This allows for selective reactions to occur at other functional groups in the molecule. The compound can be deprotected under acidic or basic conditions to release the free amine or carboxylic acid .

Comparison with Similar Compounds

Uniqueness: Di-tert-butyl imidazolidine-1,3-dicarboxylate is unique due to its imidazolidine ring structure, which provides additional stability and reactivity compared to other tert-butyl esters. This makes it a valuable compound in synthetic chemistry and research applications .

Properties

CAS No.

177789-21-8

Molecular Formula

C13H24N2O4

Molecular Weight

272.34 g/mol

IUPAC Name

ditert-butyl imidazolidine-1,3-dicarboxylate

InChI

InChI=1S/C13H24N2O4/c1-12(2,3)18-10(16)14-7-8-15(9-14)11(17)19-13(4,5)6/h7-9H2,1-6H3

InChI Key

YXHPIBMSXSDEPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C1)C(=O)OC(C)(C)C

Origin of Product

United States

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